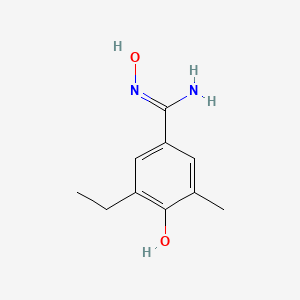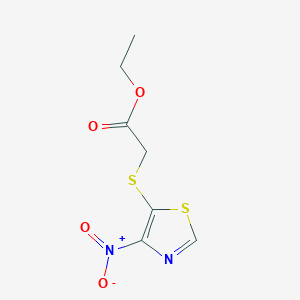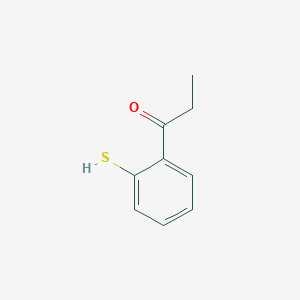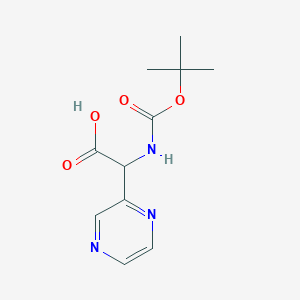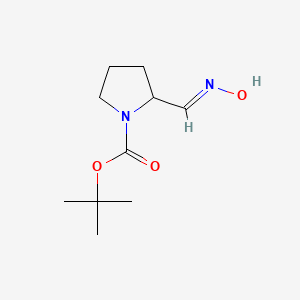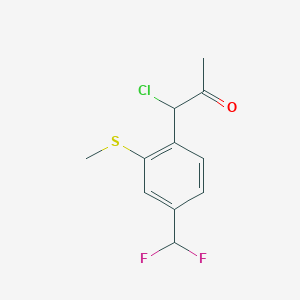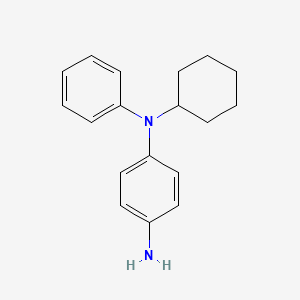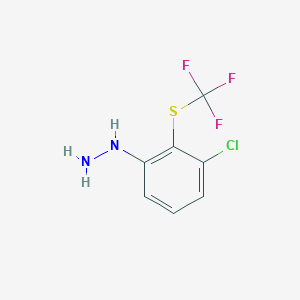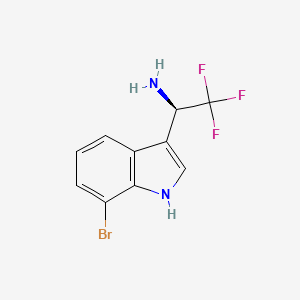
(R)-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a synthetic organic compound that features a brominated indole moiety and a trifluoroethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the bromination of an indole derivative followed by the introduction of a trifluoroethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The trifluoroethylamine group can be introduced using reagents like trifluoroethylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Azido-indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
In medicinal chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethylamine group imparts stability and resistance to degradation, making it suitable for various applications.
Mécanisme D'action
The mechanism of action of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and stability, leading to prolonged effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(7-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(7-Iodo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
- ®-1-(7-Methyl-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
Uniqueness
®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The trifluoroethylamine group also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BrF3N2 |
|---|---|
Poids moléculaire |
293.08 g/mol |
Nom IUPAC |
(1R)-1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H8BrF3N2/c11-7-3-1-2-5-6(4-16-8(5)7)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1 |
Clé InChI |
DMBFCUVVXMXICZ-SECBINFHSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)Br)NC=C2[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)NC=C2C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


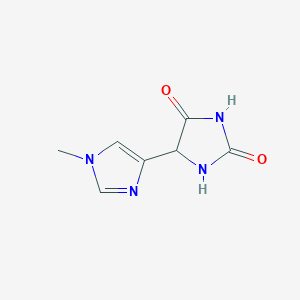
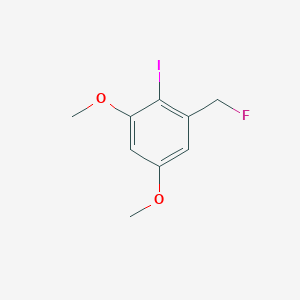
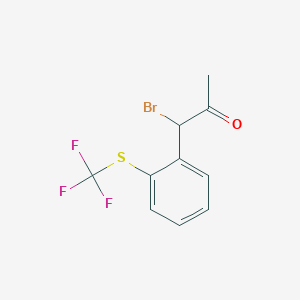
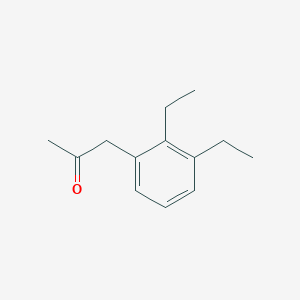
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
